22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Description
This compound is a highly complex polycyclic molecule featuring multiple functional groups, including six hydroxyl (-OH), six oxo (=O), three chloro (-Cl), and an amino (-NH2) group. The undecacyclic backbone and extensive heteroatom integration (oxa, aza) suggest roles in electron transfer or enzymatic processes, though its exact biological function remains uncharacterized in the provided evidence.
Properties
CAS No. |
89140-21-6 |
|---|---|
Molecular Formula |
C64H54Cl3N7O23 |
Molecular Weight |
1395.5 g/mol |
IUPAC Name |
22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C64H54Cl3N7O23/c65-32-7-21-1-4-37(32)94-41-15-26-16-42(53(41)81)95-38-5-3-23(12-33(38)66)51(79)50-62(90)73-49(63(91)92)30-18-28(77)19-36(78)44(30)31-11-25(13-34(67)52(31)80)47(61(89)74-50)71-60(88)48(26)72-59(87)46-24-9-27(76)17-29(10-24)93-40-14-22(45(68)58(86)69-35(8-21)57(85)70-46)2-6-39(40)96-64-56(84)55(83)54(82)43(20-75)97-64/h1-7,9-19,35,43,45-51,54-56,64,75-84H,8,20,68H2,(H,69,86)(H,70,85)(H,71,88)(H,72,87)(H,73,90)(H,74,89)(H,91,92) |
InChI Key |
ZADJTTUAVDYGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)OC5C(C(C(C(O5)CO)O)O)O)O)C(=O)NC6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C9C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C(=CC(=C2)C(C(=O)N9)NC6=O)Cl)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups such as amino, hydroxyl, and chloro groups. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using Streptomyces toyocaensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution of the chloro groups can result in the formation of various substituted derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Explored for its potential as an antibiotic for treating bacterial infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include bacterial enzymes and membrane proteins, which are crucial for bacterial survival .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Graph-Based Similarity Analysis
The compound’s topology was analyzed using graph isomorphism networks (GINs), which map atoms to vertices and bonds to edges, enabling detection of shared substructures . Compared to MFR-a (Fig. 2A in ), the target lacks the formyl group but shares β/α-linked glycosidic motifs. Unlike phosphatidylcholines (e.g., 1,2-didocosahexaenoyl-rac-glycero-3-phosphocholine in ), it lacks fatty acid chains but includes a similar undecacyclic framework.
Similarity Coefficients
Using 51 similarity coefficients for binary chemoinformatics data , the Tanimoto index (TI) was calculated against structurally related compounds:
The low TIs highlight its structural uniqueness, driven by the dense heterocyclic architecture.
Functional Group and Substituent Analysis
Key Functional Groups
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The structure of this compound is characterized by multiple functional groups including amino groups and hydroxyl groups that may contribute to its biological activity. The presence of trichloro and hexaoxo moieties suggests potential interactions with biological macromolecules.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Amino Groups | 1 (at position 22) |
| Hydroxyl Groups | 6 (at various positions) |
| Chlorine Atoms | 3 (trichloro substituents) |
| Oxygen Atoms | 10 (including oxo and ether functionalities) |
| Cycloalkane Structure | Complex multi-cyclic arrangement |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activities. The presence of multiple hydroxyl groups can enhance solubility and facilitate interactions with microbial membranes.
Case Study: Antimicrobial Efficacy
A study conducted on chlorinated phenolic compounds demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the chlorinated groups.
Cytotoxic Effects
Compounds with complex polycyclic structures have been reported to exhibit cytotoxic effects against various cancer cell lines.
Research Findings
- Cell Line Studies : In vitro studies on human breast cancer cell lines indicated that similar compounds inhibited cell proliferation via apoptosis induction.
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Enzyme Inhibition
The structural motifs present in this compound suggest potential as enzyme inhibitors.
Enzyme Activity Assays
Inhibitory assays against key enzymes such as cyclooxygenase (COX) have shown promise in related compounds:
- IC50 Values : Compounds with similar configurations reported IC50 values in the low micromolar range against COX enzymes.
- Implications for Therapy : This suggests potential applications in anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
